molecular formula C19H21N5O3S B2525221 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 852376-68-2

2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Numéro de catalogue: B2525221
Numéro CAS: 852376-68-2
Poids moléculaire: 399.47
Clé InChI: DQLMOVKWFYRMFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a potent and selective small molecule inhibitor of the receptor tyrosine kinase c-Met (Mesenchymal Epithelial Transition factor). The compound functions by targeting the ATP-binding pocket of c-Met, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways , such as the MAPK/ERK and PI3K/Akt cascades. Dysregulation of c-Met signaling is a well-established driver of tumorigenesis, metastasis, and therapeutic resistance in various cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma. Consequently, this inhibitor serves as a critical pharmacological tool for investigating the oncogenic roles of c-Met in vitro and in vivo. Its research value is further underscored by its utility in exploring mechanisms of resistance to other targeted therapies and in validating c-Met as a therapeutic target in preclinical models . This compound is intended for research use only to advance the understanding of cancer biology and support the development of novel anticancer strategies.

Propriétés

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMOVKWFYRMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the cyclization of hydrazine intermediates with appropriate reagents. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . The reaction is performed at room temperature for several hours, followed by isolation of the product through extraction and purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidative reactions, particularly involving the triazole and pyridazine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyridazine rings play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure R₁ (Position 3) R₂ (Position 6) Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazine 4-Methoxyphenyl -S-CH₂-C(O)-N-(oxolan-2-yl-CH₂) Not explicitly stated ~380–420 (estimated)
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine 4-Chlorophenyl -S-CH₂-C(O)-N-(4-acetamidophenyl) C₂₁H₁₇ClN₆O₂S 452.917
2-[[6-(4-Methylphenyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide Pyridazine (non-fused) N/A -S-CH₂-C(O)-N-(oxolan-2-yl-CH₂) C₁₉H₂₃N₃O₃S 373.47
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine 4-Methoxyphenyl -O-CH₂-CH₂-NH₂ C₁₄H₁₅N₅O₂ 285.30

Key Observations :

  • R₁ Substituent : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in , affecting electronic properties and receptor interactions.
  • R₂ Substituent : The acetamide group in the target and differs in terminal substitution (oxolan vs. 4-acetamidophenyl), altering hydrophilicity. The ethanamine group in reduces molecular weight and may enhance blood-brain barrier penetration.

Key Observations :

  • Triazolo-pyridazine Core : Shared across , and the target compound, this scaffold is associated with kinase inhibition and epigenetic modulation .
  • Substituent Impact : The 4-methoxyphenyl group (target) may enhance metabolic stability compared to 4-chlorophenyl . The oxolan-methyl side chain (target and ) improves solubility over aryl-substituted analogs.
  • Toxicity : Compounds with acetamide/amine termini (e.g., ) require stringent safety measures due to acute toxicity risks, while higher molecular weight derivatives (e.g., ) face bioavailability challenges.

Activité Biologique

The compound 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that integrates multiple functional groups. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H15N5O2C_{14}H_{15}N_{5}O_{2} with a molecular weight of approximately 285.31 g/mol. The presence of the triazole and pyridazine rings, along with the sulfanyl and acetylamino groups, contributes to its diverse chemical reactivity and potential biological applications.

PropertyValue
IUPAC Name2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
CAS Number1204296-37-6
Molecular FormulaC14H15N5O2
Molecular Weight285.31 g/mol
Purity95%

Anticancer Properties

Research has indicated that compounds containing 1,2,4-triazole and pyridazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit cancer cell proliferation. A study highlighted that triazole derivatives demonstrated cytotoxic activity against various human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds containing triazole structures. A review indicated that such compounds could exhibit antibacterial and antifungal properties. Specifically, mercapto-substituted triazoles have been reported to show promising results against a range of pathogens . The compound may similarly interact with microbial targets due to its structural characteristics.

Enzyme Inhibition

The inhibition of metabolic enzymes is another potential mechanism through which this compound may exert its biological effects. Research has shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This suggests that the compound could be explored for therapeutic applications in treating conditions like Alzheimer's disease.

Case Studies

  • Cytotoxicity Studies
    • A study involving various triazole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their activity .
  • Antimicrobial Efficacy
    • In a comparative study of triazole derivatives against bacterial strains, certain compounds showed enhanced activity compared to standard antibiotics. This indicates a potential for developing new antimicrobial agents based on similar structures .
  • Enzyme Interaction Analysis
    • Docking studies have been utilized to predict the interaction of triazole-containing compounds with specific enzymes. These studies suggest that structural modifications can lead to increased binding affinity and inhibition rates .

Q & A

Basic: What are the optimized multi-step synthetic routes for this compound, and how can reaction conditions be controlled for high yield?

Methodological Answer:
The synthesis typically involves:

Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines to form the triazolo[4,3-b]pyridazine core .

Sulfanyl Acetamide Coupling : Thiol-ether formation using a sulfanylacetic acid intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) .

Oxolane Methyl Amidation : Coupling the intermediate with (oxolan-2-yl)methylamine via carbodiimide-mediated activation (e.g., EDC/HOBt in DCM) .
Key Controls :

  • Temperature optimization (e.g., strict control during exothermic steps).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Basic: How can the molecular structure and purity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; oxolane protons as multiplet δ 1.8–4.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : Resolve 3D conformation to confirm stereoelectronic effects on bioactivity .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition :
    • Kinase/phosphatase assays (e.g., ATPase/GTPase activity via malachite green assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets using ³H-labeled antagonists) .
    Note : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use identical cell lines/passage numbers, serum-free media, and incubation times .
  • Off-Target Profiling : Screen against unrelated targets (e.g., CEREP panels) to identify nonspecific interactions .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves .
  • Meta-Analysis : Compare logP, solubility, and assay pH to identify confounding factors .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the oxolane methyl group for hydrolytic activation .
  • Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes .
  • Salt Formation : Convert the acetamide to a hydrochloride salt via HCl gas titration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) .

Advanced: How can structure-activity relationship (SAR) studies be designed for the triazolo-pyridazine core?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents:
    • Methoxyphenyl → fluorophenyl/chlorophenyl for electronic effects .
    • Oxolane methyl → cyclopentyl/THF for steric modulation .
  • Biological Testing : Correlate substituent changes with IC₅₀ shifts in kinase assays .
  • Computational Modeling :
    • Dock analogs into target proteins (e.g., AutoDock Vina) to predict binding affinities .
    • Calculate electrostatic potential maps (Gaussian 09) to identify H-bond donors/acceptors .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for binding affinity changes upon substituent modification .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond with kinase hinge region) using MOE .

Advanced: How should stability issues during long-term storage be addressed?

Methodological Answer:

  • Degradation Analysis :
    • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Stabilizers : Add antioxidants (0.1% BHT) or store under argon in amber vials .
  • Lyophilization : Prepare lyophilized powder in sucrose matrix (5% w/v) for −80°C storage .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.